molecular formula C8H5NO4 B1210231 4-Nitrophenylglyoxal CAS No. 4974-57-6

4-Nitrophenylglyoxal

Cat. No. B1210231
CAS RN: 4974-57-6
M. Wt: 179.13 g/mol
InChI Key: ILVKBBGIGNSVDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenylglyoxal derivatives involves various chemical reactions, highlighting its versatility in organic synthesis. For instance, it reacts with N-hydroxyurea in water and acetic acid, forming diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, with a dominance of the sic-orientation of OH-groups. This reaction showcases its reactivity and potential in producing complex organic structures (V. G. Shtamburg et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenylglyoxal derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction analysis of synthesized compounds, such as 4-(tert-Butyl)-4-nitro-1,1-biphenyl, reveals detailed insights into their crystalline structure, including unit cell dimensions and space group information. This level of structural detail is crucial for understanding the compound's physical and chemical behavior (Neha Kumari et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitrophenylglyoxal demonstrate its reactivity and functional versatility. It serves as a precursor in various chemical syntheses, such as the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces, indicating its significant role in materials chemistry and nanotechnology (Abdelaziz Houmam et al., 2011).

Physical Properties Analysis

The physical properties of 4-Nitrophenylglyoxal derivatives are determined through various experimental techniques, providing insights into their stability, crystallinity, and molecular interactions. For example, the synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole reveal critical data on crystal parameters, orthorhombic system, and space group, contributing to the understanding of the compound's solid-state properties (Yuchuan Li et al., 2012).

Scientific Research Applications

1. Chromophoric Reagent for Protein Analysis

4-Nitrophenylglyoxal has been utilized as a chromophoric reagent. For example, a related compound, 4-hydroxy-3-nitrophenylglyoxal, has shown high selectivity for modifying arginine in proteins at certain pH levels. This reactivity has been exploited for inactivating specific enzymes like creatine kinase, showcasing its utility in studying protein structures and functions (Borders et al., 1979).

2. Synthesis of Chemical Compounds

4-Nitrophenylglyoxal is involved in the synthesis of various chemical compounds. For instance, it reacts with N-hydroxyurea to form diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, highlighting its role in producing complex organic structures with potential applications in medicinal chemistry and materials science (Shtamburg et al., 2019).

3. Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of nitrophenylglyoxal, such as 4-nitrophenylglycosides, have been employed as substrates in studying carbohydrases. These compounds facilitate sensitive and continuous assays of enzymatic activities, demonstrating their importance in biochemical analysis and research (Tilbeurgh et al., 1988).

4. Environmental Monitoring and Treatment

Another significant application is in environmental science, where 4-nitrophenylglyoxal derivatives are studied for their effects on ecological systems and potential in water treatment processes. For example, studies on the biodegradation of 4-nitrophenol, a related compound, in various treatment systems provide insights into managing and mitigating environmental pollutants (Podeh et al., 1995).

5. Study of Microbial Degradation Pathways

Research has also delved into the microbial degradation of compounds like 4-nitrophenol. Understanding the genetic and enzymatic pathways involved in this process is crucial for bioremediation strategies and understanding microbial interactions with pollutants (Kitagawa et al., 2004).

Safety And Hazards


  • Safety Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.

  • Hazard Information : It is an irritant to eyes, skin, and respiratory system. Avoid inhalation or contact with skin.


Future Directions

Research on 4-Nitrophenylglyoxal could explore:



  • Biological applications : Investigate its potential as a probe for detecting aldehydes in biological systems.

  • Synthetic methodologies : Develop efficient synthetic routes.

  • Mechanistic studies : Understand its reactivity and applications better.


properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKBBGIGNSVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198004
Record name 4-Nitrophenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylglyoxal

CAS RN

4974-57-6
Record name 4-Nitrophenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.60 (40 mmol) 4-nitroacetophenone was dissolved in 30 ml of diozane and 5 g, (45 mmol) selenium dioxyde was dissolved in 2.2 ml water and mixed. The mixture was refluxed for 16 hours with continuous stirring. The reaction mixture was passed through an alumina column to remove selenium. The solvent was evaporated in vacuum. The crude product was used in the next step without further purification. Rf 0.80(EtOAc) Y:7.00 (85%) IR(cm-1): 1730 (CO), 1520, 1330 (NO2)
[Compound]
Name
6.60
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
VG Shtamburg, VV Shtamburg… - European Chemical …, 2019 - researchgate.net
… the interaction of 4-nitrophenylglyoxal with N-alkoxy-N’arylureas 6 in acetic acid medium. … We have found that 4-nitrophenylglyoxal with N-alkoxyN’-arylureas (6a,ej) in acetic acid …
Number of citations: 8 www.researchgate.net
VG Shtamburg, VV Shtamburg… - Journal of Chemistry …, 2021 - chemistry.dnu.dp.ua
… of 4-nitrophenylglyoxal with Nhydroxyurea [4] or N-alkoxy-N-arylureas [5]. In fact, 4-nitrophenylglyoxal … Also, 4-nitrophenylglyoxal reacts with Nalkoxy-N’-arylureas in acetic acid at room …
Number of citations: 3 chemistry.dnu.dp.ua
KJ Ullrich, F Papavassiliou - Pflügers Archiv-European Journal of …, 1987 - Springer
… (40%) as well as by 5 retool/1 of the arginine reagent 4nitrophenylglyoxal (31%). At I mmol/1 … hibitable by DIDS, carbonic anhydrase inhibitors and 4nitrophenylglyoxal, 2. a HCO~/anion …
Number of citations: 10 link.springer.com
NO Saldabol, AY Tsimanis, SA Giller… - Pharmaceutical …, 1974 - Springer
… In contrast to 4nitrophenylglyoxal, heating 5-nitrofuryl-2-glyoxal dihydrate with an excess of … - and amphi-) obtained for the glyoxime of 4-nitrophenylglyoxal (IIIb), only one isomer was …
Number of citations: 2 link.springer.com
VV Shtamburg, AA Anishchenko… - … физики и химии …, 2015 - elibrary.ru
… The stereo selectivity of the process is lower for the interaction of 4-nitrophenylglyoxal hydrate with … Scheme 5 - The scheme of the interactions of 4-nitrophenylglyoxal hydrate with N-…
Number of citations: 0 elibrary.ru
Z Haiyan, D Lei, T Mei, R Liqun, W Yongyao - 2010 - europepmc.org
The mannanase Man23 produced from Bacillus subtilis B23 was modified by NEM, Dimethyl-2-hydroxy-5-nitrobenzyl-sulfonium bromide, EDC, DEPC, TNM, 4-nitrophenylglyoxal, PMSF …
Number of citations: 0 europepmc.org
VG Shtamburg, VV Shtamburg… - European Chemical …, 2020 - researchgate.net
… of 4-nitrophenylglyoxal with N-hydroxyurea4 or Nalkoxy-N-arylureas.In fact 4-nitrophenylglyoxal … Additionally we have studied the interaction of 4-nitrophenylglyoxal with N-n-alkoxy-N’…
Number of citations: 8 www.researchgate.net
K Leena, SN Gummadi, A Chadha - Process Biochemistry, 2023 - Elsevier
… methyl pyrazole (4MP) and 100 mM of 4-nitrophenylglyoxal (PNG). B: Michaelis Menten plot … parapsilosis carbonyl reductase by 100 mM of 4-nitrophenylglyoxal (PNG). Each value was …
Number of citations: 0 www.sciencedirect.com
M Anary-Abbasinejad, K Charkhati… - Synlett, 2009 - thieme-connect.com
… [8] When phosphorane 4 was stirred with an equimolar amount of 4-nitrophenylglyoxal in … the Wittig reaction of phosphorane 4 with 4-nitrophenylglyoxal (5) affords intermediate 6 which …
Number of citations: 35 www.thieme-connect.com
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Eur. Chem …, 2020 - researchgate.net
… Moreover, 4-nitrophenylglyoxal diastereoselectively reacts with N-alkoxy-N’-arylureas and N-alkoxy-N’alkylureas in acetic acid at 17–20º C mainly producing 3alkoxy-1-aryl-4S,5S-…
Number of citations: 20 www.researchgate.net

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